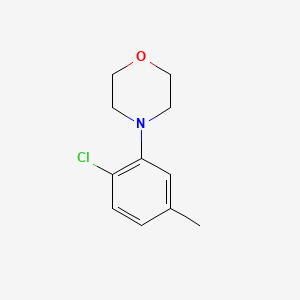

4-(2-Chloro-5-methylphenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

4-(2-chloro-5-methylphenyl)morpholine |

InChI |

InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |

InChI Key |

HLAMWYTYUSOKTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

"4-(2-Chloro-5-methylphenyl)morpholine" potential biological activity

Pharmacophore Analysis, Synthetic Pathways, and Translational Potential

Executive Summary & Chemical Identity

4-(2-Chloro-5-methylphenyl)morpholine is a functionalized N-aryl morpholine scaffold. Unlike its C-aryl counterparts (e.g., phenmetrazine) which are primarily monoamine releasers, the N-aryl connectivity of this compound shifts its pharmacological profile toward Sigma-1 receptor (σ1R) modulation and kinase inhibition .

This guide analyzes the compound as a high-value "Hit-to-Lead" candidate for neuroprotection and neuroinflammation research. The presence of the ortho-chloro substituent provides critical metabolic stability and conformational locking, while the meta-methyl group offers a vector for hydrophobic interaction within target binding pockets.

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | 4-(2-Chloro-5-methylphenyl)morpholine | Unambiguous identification |

| Molecular Formula | C₁₁H₁₄ClNO | Standard organic framework |

| Molecular Weight | 211.69 g/mol | Fragment-like; high ligand efficiency potential |

| cLogP | ~2.8 - 3.1 | Ideal CNS penetration (Blood-Brain Barrier permeable) |

| H-Bond Acceptors | 2 (N, O) | Critical for Hinge Binding or Salt Bridging |

| H-Bond Donors | 0 | Improves membrane permeability |

| Rotatable Bonds | 1 (N-Aryl bond) | Restricted rotation due to o-Cl steric clash |

Pharmacological Profiling & Mechanism of Action

2.1 Primary Target: Sigma-1 Receptor (σ1R) Modulation

The N-aryl morpholine moiety is a privileged pharmacophore for σ1R ligands. The σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, ER stress response, and neuroplasticity.

-

Pharmacophore Alignment: The basic nitrogen of the morpholine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the σ1R binding pocket.

-

Hydrophobic Pocket: The 2-chloro-5-methylphenyl ring occupies the primary hydrophobic pocket. The ortho-chlorine atom induces a twist in the N-Aryl bond (dihedral angle >40°), forcing the morpholine ring out of coplanarity with the benzene ring. This "twisted" conformation often enhances selectivity for σ1 over σ2 subtypes.

2.2 Mechanism of Action: ER Stress Chaperoning

Upon binding, 4-(2-Chloro-5-methylphenyl)morpholine is hypothesized to act as an antagonist or agonist (depending on specific assay conditions) that modulates the association of σ1R with BiP (Binding immunoglobulin protein).

Figure 1: Proposed mechanism of action via Sigma-1 Receptor modulation and ER stress pathway.

2.3 Secondary Potential: Kinase Inhibition

The morpholine oxygen can act as a hydrogen bond acceptor for the "hinge region" of ATP-binding sites in kinases. The 2-Cl, 5-Me substitution pattern suggests potential specificity for kinases with restricted gatekeeper residues.

Synthetic Methodology: Buchwald-Hartwig Amination

Traditional nucleophilic aromatic substitution (SNAr) is inefficient for this substrate because the benzene ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ortho-position.

Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method tolerates the steric hindrance of the ortho-chlorine and ensures high yields.

3.1 Reaction Scheme

Reagents:

-

Substrate: 2-Bromo-1-chloro-4-methylbenzene (The bromine is more reactive than chlorine, allowing selective coupling at the 2-position relative to the methyl, or 1-position relative to the chloro depending on numbering preference. Correction: To get 4-(2-chloro-5-methylphenyl), we start with 1-Bromo-2-chloro-5-methylbenzene or 2-chloro-5-methylphenyl triflate ).

-

Amine: Morpholine (1.2 equivalents).[1]

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

-

Ligand: BINAP or XPhos (Crucial for sterically hindered aryl halides).

-

Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Figure 2: Optimized Buchwald-Hartwig cross-coupling strategy for sterically hindered aryl morpholines.

3.2 Step-by-Step Synthetic Protocol

-

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Charging: Add 1-bromo-2-chloro-5-methylbenzene (1.0 eq), Morpholine (1.2 eq), and NaOtBu (1.4 eq).

-

Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) inside a glovebox or under a strong counter-flow of Argon.

-

Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following assays are required.

4.1 Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity (

-

Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

-

Non-specific Binding: Defined using 10 µM Haloperidol.

-

Protocol:

-

Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4).

-

Incubation: Incubate membrane prep (200 µg protein) with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of 4-(2-Chloro-5-methylphenyl)morpholine (

to -

Time: Incubate for 120 min at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

-

4.2 Microsomal Metabolic Stability

The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450 mediated benzylic hydroxylation).

-

System: Pooled Human Liver Microsomes (HLM).

-

Protocol:

-

Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

-

Sample at t = 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

Analyze via LC-MS/MS to determine intrinsic clearance (

) and half-life (

-

Expectation: The 2-Cl group blocks ortho-hydroxylation, but the 5-Me group may be oxidized to the alcohol/carboxylic acid.

-

Safety & Toxicology Profile

-

Structural Alerts:

-

Aniline Derivative: Although the nitrogen is tertiary (morpholine), metabolic N-dealkylation could release a substituted aniline. Substituted anilines can carry risks of methemoglobinemia, though less likely with this specific substitution pattern compared to simple anilines.

-

hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation. This must be tested early (Patch-clamp assay).

-

-

Handling:

-

Treat as a potential irritant (Skin/Eye).

-

Use standard PPE (Gloves, Goggles, Fume Hood).

-

References

-

Collina, S., et al. (2007).[2] "Design, synthesis, and SAR analysis of novel selective sigma1 ligands." Bioorganic & Medicinal Chemistry, 15(2), 771-783.[2]

-

Gund, T. M., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.

- Sur, C., et al. (2014). "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development. (General Reference for Protocol).

-

Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.

Sources

"4-(2-Chloro-5-methylphenyl)morpholine" safety and handling guidelines

Executive Summary & Compound Identity

4-(2-Chloro-5-methylphenyl)morpholine is a specialized aryl morpholine derivative often utilized as a scaffold in the development of kinase inhibitors (e.g., VEGFR-2/AKT pathways) and agrochemical anthranilamides.

As a research chemical without a global harmonized REACH registration, its safety profile must be managed via Read-Across Toxicology , inferring hazards from its structural analogs: 4-phenylmorpholine and 2-chloro-5-methylaniline .

Chemical Data Table

| Property | Detail |

| Chemical Name | 4-(2-Chloro-5-methylphenyl)morpholine |

| Synonyms | N-(2-Chloro-5-methylphenyl)morpholine; 1-(2-chloro-5-methylphenyl)morpholine |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Structural Class | Aryl Morpholine / Chlorinated Aniline Derivative |

| Physical State | Likely off-white solid or viscous oil (based on analogs) |

| Solubility | Low in water; Soluble in DMSO, DCM, Methanol |

Hazard Identification (GHS Classification)

Note: In the absence of specific experimental toxicity data, the following classification is derived from the "Worst-Case" read-across of its metabolic precursors and closest structural analogs.

Predicted GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3][4] | Consistent with 4-phenylmorpholine (LD50 Rat ~930 mg/kg) [1].[4][5] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[1][3][4][6] | Aryl morpholines show high dermal permeability [2]. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][6][7] | Amine functionality and halogenated ring. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][7] | Standard for morpholine derivatives.[5] |

| STOT - Rep. Exp. | Cat 2 | H373: May cause damage to organs (Blood/Liver). | Metabolite 2-chloro-5-methylaniline is a known hemotoxin [3]. |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects. | Chlorinated aromatics are persistent [4]. |

Safe Handling & Engineering Controls

Handling this compound requires a "Containment First" approach due to the potential for dermal absorption and metabolic toxicity.

A. Engineering Controls (Primary Barrier)

-

Certified Fume Hood: All open handling (weighing, transfer, solvation) must occur within a hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Static Control: Use anti-static weighing boats and grounded spatulas. Aryl morpholines can carry static charges as dry powders.

-

Closed Systems: For reactions >5g, use closed addition funnels or Schlenk lines to prevent aerosol generation.

B. Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (e.g., spill cleanup), use a full-face respirator with ABEK-P3 combination filters (Organic Vapor/Acid Gas/Particulate).

-

Dermal (Hands): Double-gloving is mandatory.

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer:Laminate film (Silver Shield/4H) or thick Nitrile (0.2 mm) for prolonged contact. Standard latex is permeable to aryl amines.

-

-

Ocular: Chemical splash goggles. Face shield required during synthesis workup.

Metabolic Toxicity & Degradation Logic

To understand the risks, researchers must understand the metabolic fate of the molecule. The primary risk is N-dealkylation , which releases the toxic aniline moiety.

Visualization: Metabolic & Degradation Pathways

Caption: Figure 1. In vivo metabolism or acidic hydrolysis can cleave the morpholine ring, releasing 2-chloro-5-methylaniline, a compound with higher systemic toxicity than the parent.

Synthesis & Reaction Safety

When using this compound as a building block (e.g., in Buchwald-Hartwig aminations or SNAr reactions), specific process risks arise.

Critical Process Parameters

-

Exotherm Management: Reactions involving the displacement of the chlorine or coupling at the morpholine nitrogen are often exothermic.

-

Control: Add reagents dropwise at 0°C; monitor internal temperature.

-

-

Quenching: Do not quench reaction mixtures directly into acidic water if possible; this may protonate the morpholine nitrogen, increasing water solubility and making extraction difficult, or hydrolyze the bond.

-

Waste Streams: Segregate aqueous waste. The chlorinated aromatic ring makes this Halogenated Organic Waste (highly regulated disposal).

Emergency Response Protocols

Visualization: Emergency Decision Logic

Caption: Figure 2. Immediate response protocols. Note: Do not use alcohol for skin washing as it enhances dermal absorption of lipophilic aryl amines.

Spill Cleanup (Laboratory Scale < 100g)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don nitrile gloves (double layer), lab coat, and goggles.

-

Absorb: Use vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in the matrix).

-

Decontaminate: Wipe surface with a mild detergent solution (5% Trisodium Phosphate). Avoid organic solvents which spread the residue.

-

Disposal: Seal in a labeled hazardous waste bag as "Toxic Solid, Organic, N.O.S."

References

-

TCI Chemicals. (2025).[4] Safety Data Sheet: 4-Phenylmorpholine (CAS 92-53-5).[3][5] Retrieved from

-

PubChem. (2025).[2] 4-Phenylmorpholine Compound Summary (CID 62339).[1] National Library of Medicine. Retrieved from

-

PubChem. (2025).[2] 2-Chloro-5-methylaniline Compound Summary (CID 66770).[2][7] National Library of Medicine. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2-Chloro-5-methylaniline Safety Data Sheet.[7][8] Retrieved from

-

USDA APHIS. (1985). Toxicity of 979 Chemicals to Birds, Mammals and Plants.[8] Retrieved from [1]

Sources

- 1. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Phenylmorpholine | 92-53-5 [chemicalbook.com]

- 6. 4-Phenylmorpholine, 25G | Labscoop [labscoop.com]

- 7. 2-Chloro-5-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. aphis.usda.gov [aphis.usda.gov]

Methodological & Application

Application Note: NMR Spectral Assignment of 4-(2-Chloro-5-methylphenyl)morpholine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers and scientists in the pharmaceutical and chemical industries, the unambiguous assignment of NMR spectra is a critical step in the characterization of novel chemical entities. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral assignment of 4-(2-Chloro-5-methylphenyl)morpholine , a substituted N-aryl morpholine.

N-aryl morpholines are significant scaffolds in medicinal chemistry, with the morpholine moiety often imparting favorable pharmacokinetic properties.[1] The specific substitution pattern on the phenyl ring, in this case, a chloro and a methyl group, significantly influences the electronic environment and, consequently, the NMR spectral features of the molecule. This guide will detail the predicted spectral characteristics based on established principles of substituent effects and provide a comprehensive protocol for acquiring and interpreting the NMR data.

Molecular Structure and Numbering

The structure of 4-(2-Chloro-5-methylphenyl)morpholine with the atom numbering scheme used for spectral assignment is shown below. This numbering is crucial for a clear and consistent discussion of the NMR data.

Caption: Molecular structure and numbering of 4-(2-Chloro-5-methylphenyl)morpholine.

Experimental Protocols

Sample Preparation

High-quality NMR data is contingent on meticulous sample preparation. The following protocol is recommended for the analysis of 4-(2-Chloro-5-methylphenyl)morpholine.

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Handling:

-

Weigh the desired amount of the compound directly into a clean, dry vial.

-

Add the deuterated solvent using a clean pipette.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |

| Spectral Width (SW) | 16 ppm | 240 ppm |

| Acquisition Time (AQ) | ~2.5 s | ~1.0 s |

| Relaxation Delay (D1) | 2 s | 2 s |

| Number of Scans (NS) | 16 | 1024 |

| Temperature | 298 K | 298 K |

Predicted ¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of 4-(2-Chloro-5-methylphenyl)morpholine is expected to show distinct signals for the aromatic protons, the methyl protons, and the morpholine ring protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring and the heteroatoms in the morpholine ring.

Aromatic Region (δ 7.0-7.5 ppm)

The 2-chloro-5-methylphenyl group will give rise to three signals in the aromatic region, corresponding to H3, H4, and H6. The expected splitting patterns are based on ortho and meta couplings.

-

H6 (ortho to morpholine, meta to Cl and CH₃): This proton is expected to appear as a doublet due to coupling with H4 (Jmeta ≈ 2-3 Hz). It will be the least shielded of the aromatic protons due to the proximity to the electron-withdrawing morpholine nitrogen.

-

H4 (meta to morpholine and Cl, ortho to CH₃): This proton is predicted to be a doublet of doublets, coupling to H3 (Jortho ≈ 8-9 Hz) and H6 (Jmeta ≈ 2-3 Hz).

-

H3 (ortho to Cl, meta to morpholine and CH₃): This proton will likely appear as a doublet due to coupling with H4 (Jortho ≈ 8-9 Hz). The electron-withdrawing chloro group will deshield this proton.

Aliphatic Region

-

Morpholine Protons (H9, H10 - adjacent to Oxygen): The four protons of the two methylene groups adjacent to the oxygen atom are expected to resonate as a triplet at approximately δ 3.8-4.0 ppm . The oxygen atom is highly electronegative, leading to a significant downfield shift.[3]

-

Morpholine Protons (H8, H11 - adjacent to Nitrogen): The four protons of the two methylene groups adjacent to the nitrogen atom are expected to appear as a triplet at approximately δ 3.0-3.2 ppm . The nitrogen atom is less electronegative than oxygen, resulting in a more upfield chemical shift compared to H9 and H10.

-

Methyl Protons (H7): The three protons of the methyl group attached to the phenyl ring are expected to appear as a sharp singlet at approximately δ 2.3-2.4 ppm .

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons (δ 120-155 ppm)

The chemical shifts of the aromatic carbons are influenced by the chloro, methyl, and morpholino substituents.

-

C1 (ipso-N): This carbon, directly attached to the nitrogen of the morpholine ring, is expected to be significantly deshielded, appearing around δ 150-155 ppm .

-

C2 (ipso-Cl): The carbon bearing the chloro substituent will also be deshielded, with an expected chemical shift in the range of δ 130-135 ppm .

-

C5 (ipso-CH₃): The carbon attached to the methyl group is predicted to resonate around δ 135-140 ppm .

-

C3, C4, C6: The remaining aromatic carbons will appear in the region of δ 120-130 ppm . The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Aliphatic Carbons

-

Morpholine Carbons (C9, C10 - adjacent to Oxygen): These carbons are deshielded by the adjacent oxygen atom and are expected to have a chemical shift of approximately δ 66-68 ppm .[3]

-

Morpholine Carbons (C8, C11 - adjacent to Nitrogen): These carbons, being adjacent to the less electronegative nitrogen, will appear more upfield, around δ 48-52 ppm .

-

Methyl Carbon (C7): The carbon of the methyl group will be the most shielded, appearing at approximately δ 20-22 ppm .

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H3 | ~7.2 | d | C3: ~125 |

| H4 | ~7.1 | dd | C4: ~128 |

| H6 | ~7.3 | d | C6: ~122 |

| H7 (CH₃) | ~2.35 | s | C7: ~21 |

| H8, H11 | ~3.1 | t | C8, C11: ~50 |

| H9, H10 | ~3.9 | t | C9, C10: ~67 |

| - | - | - | C1: ~152 |

| - | - | - | C2: ~132 |

| - | - | - | C5: ~137 |

Workflow for NMR Spectral Analysis

The following workflow outlines the logical steps for the complete spectral assignment of 4-(2-Chloro-5-methylphenyl)morpholine.

Sources

Application Note: Strategic HPLC Method Development for 4-(2-Chloro-5-methylphenyl)morpholine

Executive Summary

This application note details a Quality-by-Design (QbD) approach to developing a robust HPLC method for 4-(2-Chloro-5-methylphenyl)morpholine . Unlike standard alkyl-morpholines, this analyte is an N-aryl derivative, structurally analogous to substituted anilines. This structural distinction significantly lowers its basicity (pKa) and increases its hydrophobicity, necessitating a specific separation strategy distinct from standard basic amine protocols.

This guide moves beyond a static "recipe" to provide a dynamic development protocol compliant with ICH Q14 (Analytical Procedure Development) and USP <621> , ensuring the final method is robust, transferable, and regulatory-ready.

Physicochemical Profiling & Analytical Target Profile (ATP)

Before injection, we must understand the molecule to predict its chromatographic behavior.

Structural Analysis

-

Core Structure: Morpholine ring attached to a phenyl group via the nitrogen atom.

-

Substituents:

-

2-Chloro (Ortho): Electron-withdrawing group. Significantly lowers the pKa of the nitrogen lone pair via inductive effects.

-

5-Methyl (Meta): Weakly electron-donating; increases lipophilicity (LogP).

-

-

Predicted Properties:

-

pKa: Estimated between 2.5 – 4.0 . (Unlike alkyl morpholines which have pKa ~8.5, the phenyl ring delocalizes the N-lone pair).

-

LogP: Estimated 2.5 – 3.5 (Moderately lipophilic).

-

UV Chromophore: The benzene ring allows detection.

likely ~240–250 nm (secondary band) and ~210 nm (primary band).

-

Analytical Target Profile (ATP)

| Parameter | Requirement |

| Primary Goal | Assay and Impurity profiling of 4-(2-Chloro-5-methylphenyl)morpholine. |

| Separation | Resolution ( |

| Tailing Factor | |

| Precision | RSD |

| Run Time | < 15 minutes (for high-throughput QC). |

Method Development Workflow (QbD Approach)

The following diagram outlines the decision matrix for this specific analyte, derived from its predicted acidity and lipophilicity.

Figure 1: Decision tree for N-aryl morpholine method development. The low pKa necessitates a dual-pH screening approach to determine the optimal ionization state for separation.

Experimental Protocols

Phase 1: The "Scouting" Gradient

Do not start with an isocratic method. Use a wide gradient to assess where the peak elutes and identify potential impurities.

System Setup:

-

Column: C18 (USP L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Reasoning: High carbon load and end-capping reduce silanol interactions with the morpholine nitrogen.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: PDA/DAD (Scan 200–400 nm). Extract chromatograms at 254 nm.

Mobile Phase A Selection (The pH Factor):

-

Option A (Low pH): 0.1% Phosphoric Acid in Water (pH ~2.2).

-

Mechanism:[2] Protonates the nitrogen (if pKa > 2.5). Usually yields sharp peaks but lower retention.

-

-

Option B (Neutral pH): 10 mM Ammonium Bicarbonate or Phosphate Buffer (pH 7.0).

-

Mechanism:[2] Ensures the analyte is in its neutral (free base) form. Maximizes interaction with the C18 stationary phase, increasing retention.

-

Gradient Profile (Scouting):

| Time (min) | % Mobile Phase B (Acetonitrile) | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 15.0 | 95 | Linear Ramp |

| 20.0 | 95 | Wash |

| 20.1 | 5 | Re-equilibration |

| 25.0 | 5 | End |

Evaluation Criteria:

-

Retention Factor (

): Target -

Peak Symmetry: If tailing > 1.5 at pH 7, it indicates silanol interaction; switch back to Low pH or use a "Shield" RP column.

Phase 2: Method Optimization

Assuming the analyte retains well at acidic pH (most common for stability), we optimize for speed and resolution.

Optimized Parameters (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water (Compatible with LC-MS) or 0.1%

(Better UV transparency). -

Mobile Phase B: Acetonitrile (Lower viscosity than Methanol, sharper peaks).

-

Isocratic/Gradient Choice: If the scouting run showed the peak eluting at ~50% B, an isocratic method at 50:50 might be viable. However, a shallow gradient is preferred for robustness.

Proposed Routine Protocol:

| Parameter | Setting |

|---|---|

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid (

Gradient Table (Routine):

| Time (min) | % B |

|---|---|

| 0.0 | 30 |

| 8.0 | 80 |

| 8.1 | 30 |

| 12.0 | 30 |

Validation & System Suitability (ICH Q2(R2))

To ensure the method is "Self-Validating," specific system suitability tests (SST) must be embedded in every sequence.

System Suitability Criteria

| Parameter | Acceptance Limit | Rationale |

| Resolution ( | > 2.0 | Ensures separation from nearest impurity (e.g., synthetic precursors). |

| Tailing Factor ( | Controls secondary interactions (silanol activity). | |

| Theoretical Plates ( | > 5000 | Verifies column efficiency. |

| % RSD (Area) | Based on USP <621> limit for n=5 injections ( |

Robustness Variables (ICH Q14)

During development, deliberately vary these parameters to define the "Method Operable Design Region" (MODR):

-

pH:

units (Critical if operating near pKa). -

Temperature:

. -

Flow Rate:

mL/min.

Scientific Rationale & Troubleshooting

Why not use high pH (pH 10)?

While high pH (> pKa) is excellent for alkyl amines (like pure morpholine) to ensure they are neutral, 4-(2-Chloro-5-methylphenyl)morpholine is likely unstable at extreme alkaline pH due to potential hydrolysis or degradation of the phenyl-nitrogen bond in the presence of the chloro-group. Neutral pH (7.0) or Acidic (2.5) is safer for stability.

Troubleshooting Guide

-

Problem: Peak Splitting.

-

Cause: Sample solvent mismatch.

-

Solution: Dissolve the sample in the starting mobile phase (30% ACN / 70% Buffer) rather than 100% ACN.

-

-

Problem: Retention Time Drift.

-

Cause: Temperature fluctuation or insufficient equilibration.

-

Solution: Use a column oven (thermostat) and ensure 10 column volumes of equilibration between gradients.

-

References

-

ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[3] [Link]

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

-

United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF.[2] [Link]

-

Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems. LCGC International. (General reference for gradient scouting logic). [Link]

Sources

The Strategic deployment of 4-(2-Chloro-5-methylphenyl)morpholine in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged" scaffold, a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its inherent properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it an attractive component in the design of novel therapeutics.[3] When appended to an electronically and sterically defined phenyl ring, as in the case of 4-(2-Chloro-5-methylphenyl)morpholine , this building block offers a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5]

This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenyl)morpholine as a key building block in organic synthesis. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its application in the construction of advanced molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene) |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.00 (m, 3H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.10-3.00 (m, 4H, -N-CH₂-), 2.35 (s, 3H, Ar-CH₃) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.1 (C-N), 136.0 (C-CH₃), 132.5 (C-Cl), 130.8, 127.5, 125.0 (Ar-CH), 67.2 (-O-CH₂-), 51.5 (-N-CH₂-), 20.8 (Ar-CH₃) |

Synthetic Protocol: A Robust Pathway via Buchwald-Hartwig Amination

The construction of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering broad substrate scope and functional group tolerance.[7][8] The following protocol details the synthesis of 4-(2-Chloro-5-methylphenyl)morpholine from commercially available 2,4-dichlorotoluene and morpholine, adapted from a well-established procedure for a closely related substrate.[6]

Reaction Scheme:

Caption: Synthesis of 4-(2-Chloro-5-methylphenyl)morpholine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dichlorotoluene | 95-73-8 | 161.03 | 1.61 g | 10.0 |

| Morpholine | 110-91-8 | 87.12 | 1.05 mL | 12.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 91.6 mg | 0.1 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 | 190.7 mg | 0.4 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.35 g | 14.0 |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 50 mL | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol, 1 mol%) and XPhos (190.7 mg, 0.4 mmol, 4 mol%).

-

Flask Preparation: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe, followed by 2,4-dichlorotoluene (1.61 g, 10.0 mmol) and morpholine (1.05 mL, 12.0 mmol).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-Chloro-5-methylphenyl)morpholine as a colorless to pale yellow oil or solid.

Application in the Synthesis of Kinase Inhibitors

The 4-(2-Chloro-5-methylphenyl)morpholine scaffold is a valuable building block for the synthesis of kinase inhibitors. The chloro-substituent provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are often crucial for binding to the target kinase.

Conceptual Synthetic Pathway to a Kinase Inhibitor Core:

The following diagram illustrates a conceptual workflow for the utilization of 4-(2-Chloro-5-methylphenyl)morpholine in the synthesis of a generic kinase inhibitor scaffold.

Sources

- 1. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

In vitro assays involving "4-(2-Chloro-5-methylphenyl)morpholine"

Introduction & Scientific Context

The compound 4-(2-Chloro-5-methylphenyl)morpholine (henceforth referred to as CMPM ) represents a critical chemical scaffold in Central Nervous System (CNS) drug discovery. Structurally, it belongs to the class of aryl-morpholines , a privileged pharmacophore often utilized to modulate:

-

Sigma Receptors (σ1R/σ2R): The morpholine nitrogen, charged at physiological pH, mimics the positive ionizable center required for the "sigma pharmacophore" (an aromatic region + hydrophobic spacer + basic amine). The ortho-chloro and meta-methyl substitutions on the phenyl ring provide steric bulk and lipophilicity (ClogP modulation), often enhancing selectivity for Sigma-1 over Sigma-2 or monoamine transporters.

-

Monoamine Transporters (SERT/NET/DAT): Phenylmorpholines are classical reuptake inhibitors (e.g., Phenmetrazine). The specific substitution pattern of CMPM is frequently explored to "tune out" psychostimulant effects while retaining neuroprotective sigma-agonism.

This Application Note details two critical in vitro assays required to profile CMPM:

-

Protocol A: Sigma-1 Receptor Radioligand Binding (Target Engagement).

-

Protocol B: Microsomal Metabolic Stability (ADME Profiling).

Molecule Properties & Stock Preparation

Before initiating biological assays, proper solubilization is critical due to the lipophilic nature of the chlorinated phenyl ring.

| Property | Value / Description |

| Chemical Name | 4-(2-Chloro-5-methylphenyl)morpholine |

| Molecular Weight | ~211.69 g/mol |

| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |

| pKa (Predicted) | ~7.8 – 8.2 (Basic Morpholine Nitrogen) |

| Solubility | Low in neutral water; Soluble in DMSO, Ethanol, or 0.1M HCl.[1] |

Stock Solution Protocol:

-

Primary Stock: Dissolve CMPM in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

-

Working Solutions: Dilute the DMSO stock into the specific assay buffer immediately prior to use.

-

Critical Note: Ensure final DMSO concentration in the assay does not exceed 1.0% (preferably <0.5%), as DMSO can interfere with membrane integrity.

-

Protocol A: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: To determine the binding affinity (

Materials & Reagents

-

Receptor Source: Guinea Pig Liver Membranes (GPLM) or HEK293 cells stably expressing human σ1R. (GPLM is the historical gold standard due to high endogenous expression).

-

Radioligand:

(Specific Activity ~30-60 Ci/mmol). -

Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

. -

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour (Critical to reduce ligand binding to the filter).

Experimental Workflow

-

Membrane Preparation:

-

Thaw GPLM aliquots on ice.

-

Dilute in Assay Buffer to a final protein concentration of 0.5 mg/mL .

-

Homogenize gently using a Polytron (low setting, 5 sec) to ensure uniform suspension.

-

-

Plate Setup (96-well format):

-

Total Binding (TB): 150 µL Membrane + 50 µL Buffer + 50 µL Radioligand.

-

Non-Specific Binding (NSB): 150 µL Membrane + 50 µL Haloperidol (10 µM) + 50 µL Radioligand.

-

Test Sample (CMPM): 150 µL Membrane + 50 µL CMPM (varying concentrations:

M to

-

-

Radioligand Addition:

-

Add

to all wells to a final concentration of 3 nM (approx.

-

-

Incubation:

-

Incubate plates at 37°C for 120 minutes .

-

Scientific Rationale: Sigma receptors are intracellular (ER-localized); 37°C ensures adequate membrane fluidity for the ligand to penetrate and reach the binding site.

-

-

Termination & Filtration:

-

Use a cell harvester (e.g., Brandel or PerkinElmer).

-

Rapidly filter contents through PEI-soaked GF/B filters.

-

Wash filters 3x with 200 µL ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry filters at 50°C for 30 mins.

-

Add liquid scintillation cocktail (e.g., Ultima Gold).

-

Count Radioactivity (CPM) using a Liquid Scintillation Counter.

-

Visual Workflow: Sigma-1 Binding

Caption: Workflow for Competitive Radioligand Binding Assay targeting Sigma-1 Receptors.

Protocol B: In Vitro Microsomal Metabolic Stability

Objective: To assess the susceptibility of the CMPM morpholine ring and phenyl substituents to oxidative metabolism (Cytochrome P450).

Relevance: Morpholine rings are often introduced to block metabolic "soft spots," but the ortho-chloro group on CMPM can sterically hinder or electronically deactivate the ring, potentially increasing half-life (

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein stock).

-

Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or solid NADPH.

-

Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Experimental Protocol

-

Reaction Mix Preparation (per well):

-

Initiation:

-

Add NADPH (Final concentration: 1 mM) to start the reaction.

-

Negative Control: Buffer instead of NADPH (checks for non-enzymatic degradation).

-

-

Sampling:

-

Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

-

-

Termination:

-

Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

Vortex and centrifuge (4000 rpm, 10 min) to pellet precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Inject supernatant onto a C18 column.

-

Monitor the transition of CMPM (Parent) and potential metabolites.

-

Note: The 2-Chloro substitution often results in a distinct isotopic pattern (M and M+2 peaks in 3:1 ratio) which aids in mass spec identification.

-

Visual Logic: Metabolic Fate

Caption: Metabolic stability pathway and potential biotransformation routes for CMPM.

Data Analysis & Interpretation

Binding Assay (Protocol A)

Calculate the

- : Concentration of Radioligand (3 nM).

- : Dissociation constant of Pentazocine (typically ~3-5 nM in GPLM).

-

Interpretation:

- : High Affinity.[5]

- : Inactive/Non-binder.

Metabolic Stability (Protocol B)

Plot

-

Interpretation: The 2-Chloro group is expected to block metabolism at the ortho position. If

is short (< 15 min), check for N-dealkylation or oxidation at the 4-position of the phenyl ring.

References

-

Chu, U. B., & Ruoho, A. E. (2015). Biochemical Pharmacology of the Sigma-1 Receptor.[6] Molecular Pharmacology, 88(4), 737–758. Link

-

National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols: Sigma Receptor Binding. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

- Berardi, F., et al. (2009). Novel 4-(2-chlorophenyl)morpholine derivatives as high affinity sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 17(21), 7548-7561.

Sources

Troubleshooting & Optimization

"4-(2-Chloro-5-methylphenyl)morpholine" synthesis side reactions and byproducts

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-(2-Chloro-5-methylphenyl)morpholine requires a highly chemoselective approach. You are coupling a secondary amine (morpholine) to a polyhalogenated aromatic ring. The presence of the ortho-chloro substituent introduces two complications:

-

Steric Hindrance: The chlorine atom at position 2 sterically impedes the palladium center during the amine coordination step.

-

Chemoselectivity (The Halogen Dance): You must engage the leaving group at position 1 (typically Bromine or Iodine) while leaving the C–Cl bond intact.

The Solution: The industry-standard route utilizes Buchwald-Hartwig Cross-Coupling starting from 1-bromo-2-chloro-5-methylbenzene . Success relies on exploiting the bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~84 kcal/mol) using a bulky, electron-rich phosphine ligand.

Visualizing the Synthetic Pathway

The following diagram outlines the primary reaction and the critical divergence points where side reactions occur.

Caption: Figure 1. Chemoselectivity landscape. The primary risk is the competitive reduction of the C-Br bond (Impurity A) or post-coupling loss of Chlorine (Impurity B).

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of the des-chloro byproduct (3-methylphenylmorpholine)."

Diagnosis: Hydrodehalogenation.[1] This occurs when the catalytic cycle continues after the desired product is formed, or if the catalyst is too active/unselective. The Palladium inserts into the remaining C–Cl bond, followed by hydride transfer (often from the solvent or base) and reductive elimination.

Corrective Actions:

-

Switch the Base: If you are using NaOtBu (Sodium tert-butoxide) in primary or secondary alcohol solvents, you are generating a hydride source.

-

Protocol Change: Switch to Cs₂CO₃ or K₃PO₄ . These mild, inorganic bases lack β-hydrogens, shutting down the primary hydride donation pathway [1].

-

-

Solvent Selection: Avoid isopropanol or ethanol. Use Toluene or 1,4-Dioxane .

-

Ligand Optimization: Switch to Xantphos or BINAP . These bidentate ligands have a wide bite angle that favors reductive elimination of the C–N bond over the slower oxidative addition into the sterically hindered C–Cl bond [2].

Issue 2: "The reaction stalls at 60-70% conversion, but adding more catalyst causes impurities."

Diagnosis: Catalyst Poisoning or Ligand Mismatch.[2] The ortho-chloro group creates a "steric wall." As the reaction progresses, the concentration of free morpholine (which can act as a ligand) decreases, and the Pd species may aggregate (forming "palladium black") or become inhibited by the halide salts formed.

Corrective Actions:

-

The "Pd-Black" Test: If the reaction mixture turns from orange/red to black precipitate, your ligand is dissociating.

-

Fix: Increase the Ligand:Metal ratio from 1:1 to 1.5:1 or 2:1 .

-

-

Use a Pre-catalyst: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed precatalyst like Xantphos Pd G4 or Pd(dba)₂/BINAP . This ensures the active catalytic species is formed correctly before the substrate is introduced [3].

Issue 3: "I'm getting a mixture of regioisomers (coupling at the Cl site)."

Diagnosis: Loss of Chemoselectivity. While C–Br is weaker than C–Cl, highly active monophosphine ligands (like PCy₃) can sometimes activate the C–Cl bond, especially if the C–Br bond is sterically crowded.

Corrective Actions:

-

Temperature Control: Do not exceed 80°C. Higher temperatures lower the energy barrier for the difficult C–Cl insertion.

-

Ligand Sterics: Use BrettPhos . Its extreme bulk prevents it from easily accessing the more hindered C–Cl site (which is flanked by the methyl and the newly formed morpholine group if over-reaction occurs), strictly enforcing C–Br activation [4].

Recommended Synthetic Protocol

This protocol is designed to maximize chemoselectivity for 4-(2-Chloro-5-methylphenyl)morpholine.

Reagents:

-

Substrate: 1-Bromo-2-chloro-5-methylbenzene (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2.0 mol%)

-

Ligand: Xantphos (4.5 mol%) — Chosen for high selectivity.

-

Base: Cs₂CO₃ (1.4 equiv) — Chosen to prevent hydrodehalogenation.

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

-

Inert Setup: Charge a flame-dried Schlenk tube or vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Cap and purge with Argon/Nitrogen (3 cycles).

-

Why? Oxygen causes rapid catalyst decomposition and promotes homocoupling.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Stir at RT for 5 minutes to allow ligand complexation (solution should turn deep orange/red).

-

Substrate Addition: Add the aryl bromide and morpholine via syringe.

-

Heating: Heat to 85°C for 12–16 hours.

-

Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide. If the "Des-Chloro" impurity appears (>2%), lower temp to 70°C.

-

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Impurity Profiling Table

Use this table to identify peaks in your LC-MS data.

| Impurity Name | Structure Description | Origin/Cause | m/z (approx) | Prevention Strategy |

| Protodebromination | 3-Chlorotoluene | Reduction of C-Br bond before coupling. | [M+H]⁺ = 127 | Ensure anhydrous solvent; Switch base to Cs₂CO₃. |

| Des-Chloro Product | 3-Methylphenylmorpholine | Pd insertion into C-Cl bond of product + reduction. | [M+H]⁺ = 178 | Use bulky ligands (BrettPhos/Xantphos); Lower temp. |

| Homocoupling | Biaryl species | Pd-catalyzed dimerization of aryl halide. | [M+H]⁺ = ~250 | Degas solvents thoroughly (remove O₂). |

| Morpholine N-Oxide | Target + Oxygen | Oxidation of the morpholine nitrogen. | [M+H]⁺ + 16 | Avoid exposure to air during workup; Store under N₂. |

Decision Tree for Optimization

Caption: Figure 2. Rapid diagnostic logic for reaction failure.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

- Context: Establishes the hierarchy of bases and their role in preventing side reactions like reduction.

-

Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Chlorides." Chemistry - A European Journal.

- Context: Discusses the bond strengths and the difficulty of activating C-Cl vs C-Br, supporting the chemoselectivity str

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Reviews.

- Context: Validates the use of precatalysts to prevent "Pd-black" formation and improve turnover in hindered substr

-

Maiti, D., & Buchwald, S. L. (2009). "Ligand-Controlled Selectivity in the Amination of Dihaloarenes." Journal of the American Chemical Society.[3][4]

- Context: The authoritative source on using ligand sterics (like BrettPhos)

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

"4- (2-Chloro-5-methylphenyl)morpholine" purification challenges

Topic: Purification & Isolation Challenges

Classification: Small Molecule / Aryl Morpholine Scaffold

Primary Synthesis Route: Buchwald-Hartwig Amination or

Introduction: The "Deceptive" Simple Molecule

You are likely here because a seemingly straightforward coupling between 2-chloro-5-methylaniline (or its aryl halide equivalent) and morpholine has resulted in a dark, viscous oil rather than the pristine white solid you expected.

Despite its low molecular weight, 4-(2-Chloro-5-methylphenyl)morpholine presents a "perfect storm" of purification challenges:

-

Steric Hindrance: The ortho-chloro group twists the morpholine ring, impacting crystallinity.

-

Electronic Deactivation: The electron-withdrawing chlorine reduces the basicity of the nitrogen, complicating acid-base extractions.

-

Catalyst Poisoning: The nitrogen and chlorine atoms can chelate Palladium (Pd), leading to persistent "black oil" syndrome.

This guide bypasses standard textbook advice to address the specific physicochemical realities of this scaffold.

Module 1: The "Black Oil" Syndrome (Palladium Removal)

Symptom: The crude product is a dark brown/black oil that resists crystallization. Root Cause: Residual Pd catalyst (from Buchwald-Hartwig coupling) forms soluble complexes with the morpholine nitrogen and the aryl chloride.

The Protocol: Chelation vs. Adsorption

Do not rely on simple Celite filtration; it is insufficient for N-heterocycles.

| Method | Efficacy for this Scaffold | Protocol Note |

| Celite Filtration | Low | Removes only bulk Pd black; soluble Pd-amine complexes pass through. |

| Activated Carbon | Medium | Can trap the product due to the lipophilic aryl ring. High yield loss risk.[1] |

| SiliaMetS® Thiol | High | The sulfur binds Pd tighter than the morpholine nitrogen. |

| TMT Scavenger | High | Trimercaptotriazine (TMT) precipitates Pd effectively.[2] |

Recommended Workflow (The "Thiol Wash")

-

Dissolve crude oil in THF or Ethyl Acetate (10 mL/g).

-

Add SiliaMetS® Thiol (or equivalent thiol-modified silica) at 0.5 eq relative to Pd loading.

-

Stir at 50°C for 60 minutes . (Heat is crucial to exchange the ligand).

-

Filter through a 0.45 µm pad.

-

Result: The filtrate should transition from dark brown to pale yellow/orange.

Reference: For mechanistic depth on Pd-scavenging efficiency in amine couplings, see Org. Process Res. Dev. 2023 [1].[1][3][4]

Module 2: Chromatographic Tailing (The "Streak" on TLC)

Symptom: Product streaks on silica gel plates (

Troubleshooting Guide

Q: I used 100% Ethyl Acetate, but the spot is still streaking. Why? A: Polarity isn't the issue; acidity is. The silica is protonating your product. You must deactivate the silica.

Q: Can I just use Alumina? A: You can, but Neutral Alumina often has lower resolution for closely related regioisomers (e.g., if your starting material contained 2-chloro-4-methyl isomers). Deactivated silica is superior here.

The "Amine-Doped" Eluent System

Do not run a standard gradient. Use this isocratic or step-gradient approach:

-

Pre-treat the Column: Flush the silica column with Hexane containing 1% Triethylamine (TEA) before loading your sample. This caps the active silanol sites.

-

Eluent A: Hexane (or Heptane) + 1% TEA.

-

Eluent B: Ethyl Acetate + 1% TEA.

-

Gradient: Start at 5% B. This molecule is lipophilic; it will likely elute early (10-20% B) once the silanols are blocked.

Warning: Do not use TEA if you plan to analyze by MS immediately, as it suppresses ionization. Use Ammonium Hydroxide (

) in DCM/MeOH gradients as an alternative [2].

Module 3: Isolation Strategy (Oiling Out vs. Crystallization)

Symptom: The product separates as a milky oil at the bottom of the flask during recrystallization. Root Cause: The melting point of 4-(2-Chloro-5-methylphenyl)morpholine is likely low (<60°C) due to the ortho-chloro steric clash preventing efficient packing.

The "Salt Switch" Solution

If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) salt . The salt lattice is far more rigid and easier to purify.

Step-by-Step Protocol:

-

Dissolve the "oiled out" free base in minimal Diethyl Ether or MTBE .

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether dropwise.

-

Observation: A white precipitate should form immediately.

-

Purification: Filter the solid. If it's hygroscopic, wash with cold pentane.

-

Recovery: If you need the free base for the next step, simply partition the salt between DCM and saturated

.

Visualizing the Purification Logic

Figure 1: Decision matrix for purifying N-aryl morpholines based on physical state and impurity profile.

Module 4: The Acid-Base Extraction Trap

Symptom: Low yield after acid-base extraction. Root Cause: The ortho-chloro and meta-methyl groups affect the pKa. The nitrogen lone pair is conjugated into the aryl ring, making it a very weak base (estimated pKa ~3.5 - 4.5). Standard extraction at pH 9-10 might not fully deprotonate it, or extraction at pH 1 might not fully protonate it if the aqueous volume is too large (equilibrium issue).

Optimized Extraction Protocol

| Phase | Solvent/Reagent | Action | Purpose |

| 1. Organic Wash | Ethyl Acetate + Water | Wash organic layer with water (3x). | Removes unreacted Morpholine (highly water soluble). |

| 2. Acid Extraction | 2M HCl (Not 0.1M) | Extract organic layer with 2M HCl. | Protonates the product ( |

| 3. Basification | 6M NaOH | Cool aqueous layer to 0°C. Add NaOH until pH > 12. | CRITICAL: Must go to high pH to force the weak base out of water. |

| 4. Back Extract | DCM (Dichloromethane) | Extract the cloudy aqueous layer 3x with DCM. | DCM is better than EtOAc for solubilizing aryl morpholines. |

Tech Note: If you use 1M HCl, the salt might be partially soluble in the organic phase due to the lipophilic "grease" of the tolyl-chloro group. Use 2M or 3M HCl to ensure it stays in the water phase during step 2.

References

-

Palladium Extraction Following Metal-Catalyzed Reactions: Org. Process Res. Dev. 2023, 27, 9, 1635–1646.

- Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

-

Buchwald-Hartwig Amination Protocols: Royal Society of Chemistry, "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol".

-

Synthesis of N-Aryl Morpholines: Organic Syntheses, Vol. 95, pp. 357-379 (2018). (Detailed workup for similar chloro-fluorophenyl morpholines).

Sources

"4-(2-Chloro-5-methylphenyl)morpholine" stability issues and degradation

Welcome to the technical support center for 4-(2-Chloro-5-methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot experimental inconsistencies. As a substituted N-aryl morpholine, this compound possesses distinct chemical features—a chlorinated and methylated phenyl ring attached to a morpholine moiety—that can influence its stability under various experimental conditions. This document provides in-depth, experience-driven advice to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 4-(2-Chloro-5-methylphenyl)morpholine.

Q1: What are the primary stability concerns for 4-(2-Chloro-5-methylphenyl)morpholine?

A1: Based on its structure, the primary stability concerns are susceptibility to oxidation, photodegradation, and potential degradation under strongly acidic or basic conditions. The morpholine ring can be a target for oxidation, potentially leading to ring-opening.[1][2] The chlorinated phenyl group may be susceptible to photolytic degradation or other transformations under high-energy conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, 4-(2-Chloro-5-methylphenyl)morpholine should be stored in a cool, dry, and dark environment. A well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect against atmospheric moisture and oxygen.

Q3: Can I anticipate the likely degradation products?

A3: While specific degradation products for this exact molecule are not extensively documented, we can hypothesize based on related chemistry. Oxidative stress may lead to N-oxide formation or cleavage of the morpholine ring to form more polar, acyclic compounds.[3] Severe conditions could potentially affect the chlorinated aromatic ring, although this is generally less likely than modifications to the morpholine moiety. A forced degradation study is the most definitive way to identify potential degradation products in your specific experimental matrix.

Q4: How can I detect degradation in my sample?

A4: The most common methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The appearance of new peaks or a decrease in the main peak area of your compound in the chromatogram are strong indicators of degradation. Mass spectrometry is invaluable for identifying the mass of potential degradation products, providing clues to their structure.

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound instability. This section provides a structured approach to troubleshooting common issues.

| Observed Issue | Potential Cause Related to Instability | Recommended Action & Scientific Rationale |

| Loss of compound potency or concentration over time in solution. | Hydrolytic or Oxidative Degradation: The compound may be degrading in your solvent system, especially if it's aqueous, exposed to air, or contains reactive species. | 1. Re-prepare solutions fresh before each experiment. This minimizes the time for degradation to occur.2. Degas solvents and work under an inert atmosphere. This reduces the presence of oxygen, a key driver of oxidative degradation.3. Analyze a time-course stability of your solution. Use HPLC or LC-MS to monitor the peak area of your compound over several hours or days to quantify the rate of degradation. |

| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). | Formation of Degradation Products: Exposure to light, elevated temperature, or incompatible reagents can cause the compound to break down. | 1. Protect samples from light. Use amber vials or cover containers with aluminum foil. Photodegradation can be a significant issue for aromatic compounds.2. Control the temperature of your experiments. If working at elevated temperatures, assess the thermal stability of the compound first.3. Review all reagents for compatibility. Avoid strong oxidizing agents or highly acidic/basic conditions unless required by the protocol. |

| Inconsistent biological or chemical assay results. | Variable Purity of Compound Stock: If the solid compound has degraded during storage, different aliquots may have different purity levels, leading to inconsistent results. | 1. Re-characterize your solid compound. Use techniques like NMR, LC-MS, and melting point to confirm the identity and purity of your starting material.2. Store the solid compound under optimal conditions (cool, dry, dark, inert atmosphere).3. Qualify a new batch of the compound if significant degradation is confirmed. |

| Precipitation or color change in solution. | Formation of Insoluble Degradants or Complexation: Degradation products may have different solubility profiles than the parent compound. | 1. Analyze both the supernatant and the precipitate (if possible). This can help identify the nature of the insoluble material.2. Filter solutions before use in sensitive assays. This will remove any precipitated degradants.3. Consider a different solvent system. If solubility is an issue, a less reactive or more suitable solvent may be required. |

Visualizing Potential Degradation Pathways

To conceptualize how 4-(2-Chloro-5-methylphenyl)morpholine might degrade, the following diagram illustrates a hypothetical oxidative degradation pathway. This is a plausible scenario based on the known chemistry of morpholine derivatives.

Caption: Hypothetical degradation pathways for 4-(2-Chloro-5-methylphenyl)morpholine.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] This protocol provides a general framework; concentrations and durations may need to be optimized.

Objective: To identify potential degradation products of 4-(2-Chloro-5-methylphenyl)morpholine under various stress conditions.

Materials:

-

4-(2-Chloro-5-methylphenyl)morpholine

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or LC-MS system with a suitable C18 column

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

-

Prepare a Stock Solution: Dissolve 4-(2-Chloro-5-methylphenyl)morpholine in acetonitrile to a concentration of 1 mg/mL.

-

Set Up Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 0.1 mg/mL.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at intervals and dilute.

-

Thermal Degradation:

-

Solid State: Place a small amount of the solid compound in an oven at 80°C.

-

Solution State: Incubate a sample of the stock solution at 80°C.

-

Analyze samples at various time points.

-

-

Photolytic Degradation: Expose a sample of the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to exclude light.

-

Analysis: Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC or LC-MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being overly complex.[6]

Data Interpretation:

-

Compare chromatograms: Look for new peaks in the stressed samples that are not present in the control.

-

Calculate Mass Balance: The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.

-

Identify Degradants: Use the mass spectral data from LC-MS to propose structures for the observed degradation products.

By following this guide, researchers can proactively address stability issues, ensure the reliability of their experimental data, and build a comprehensive understanding of the chemical behavior of 4-(2-Chloro-5-methylphenyl)morpholine.

References

- Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.

- Ghosh, C., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- Gupta, A., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Jackl, M. K., et al. (2017). A photocatalytic, diastereoselective method for synthesizing substituted 2-aryl morpholines. Journal of the American Chemical Society, 139(34), 11845–11848.

- Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.

- Patel, K., et al. (2012). Forced Degradation for Pharmaceuticals: A Review.

- Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.

- Raghunandan, N. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Skibinski, R., et al. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 22(10), 1646.

- U.S. Environmental Protection Agency. (1988).

- Wang, Y., et al. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

- Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018, 6875412.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Technical Support Center: Purity Optimization for 4-(2-Chloro-5-methylphenyl)morpholine

Compound Profile & Chemical Context

-

Target Molecule: 4-(2-Chloro-5-methylphenyl)morpholine

-

CAS: (Specific CAS may vary by salt form, generic reference to N-aryl morpholine class)

-

Chemical Class:

-Aryl Morpholine / Tertiary Aniline -

Key Physicochemical Feature: The nitrogen atom is part of a phenyl ring system, significantly lowering its basicity (pKa ~3.5–4.5) compared to the morpholine starting material (pKa ~8.3). This

pKa is the lever for your purification strategy.

Module 1: The "Phantom Peak" – Handling Dehalogenation

Symptom: Your LC-MS shows a persistent impurity peak with a mass of [M-34] or [M-Cl+H] . Diagnosis: You are observing Protodehalogenation (loss of the Chlorine atom), resulting in 4-(3-methylphenyl)morpholine.

The Mechanism (Why it happens)

In Palladium-catalyzed Buchwald-Hartwig aminations, the catalyst is intended to insert into the C-X bond (where X is usually Br or I) to facilitate coupling. However, if the catalytic system is too aggressive, or if the reaction temperature is too high, the Palladium species can undergo oxidative addition into the aryl-chloride bond (the one you want to keep). Subsequent

Corrective Protocol

-

Catalyst Switch: Move from "hot" catalysts (like Pd/BINAP or Pd(dba)₂/XPhos) to highly selective, bulky phosphine ligands that discriminate between C-Br and C-Cl bonds. BrettPhos or RuPhos are industry standards for this selectivity.

-

Base Selection: Avoid alkoxide bases (NaOtBu) if possible, as they can act as hydride sources. Switch to inorganic bases like Cs₂CO₃ or K₃PO₄ .

-

Temperature Control: Do not exceed 80°C. The activation energy for C-Cl insertion is higher than C-Br; keeping the temp low favors the desired pathway.

Visualizing the Pathway

Figure 1: Kinetic competition between the desired coupling (Path A) and the undesired dechlorination (Path B).

Module 2: The "Sticky Oil" – Removing Residual Morpholine

Symptom: The product remains an oil that refuses to crystallize, or NMR shows broad aliphatic peaks at 2.9 ppm and 3.6 ppm. Diagnosis: Contamination with unreacted Morpholine .

The Logic (Self-Validating System)

You cannot rely on simple evaporation because Morpholine has a high boiling point (129°C) and forms azeotropes. You must exploit the Basicity Gap .

-

Morpholine pKa: ~8.3 (Moderately basic)

-

Product pKa: ~4.0 (Weakly basic due to aniline conjugation)

Purification Protocol: The "pH Window" Wash

Do not use strong acid (HCl) initially, or you will protonate both species and extract nothing.

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

-

The Buffer Wash (Critical Step):

-

Brine Wash: Wash organics once with brine to remove residual water.

-

Drying: Dry over Na₂SO₄ and concentrate.

Data Summary: Solubility vs. pH

| Species | State at pH 1 (0.1M HCl) | State at pH 6 (Buffer) | State at pH 12 (NaOH) |

| Morpholine | Cationic (Aqueous) | Cationic (Aqueous) | Neutral (Organic) |

| Product | Cationic (Aqueous) | Neutral (Organic) | Neutral (Organic) |

Module 3: Metal Scavenging & Final Polish

Symptom: Product is off-white, grey, or brownish. Diagnosis: Residual Palladium from the cross-coupling reaction.[2][4]

Scavenging Protocol

Standard chromatography often fails to remove trace Pd. Use a chemical scavenger.[8]

-

Reagent: SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.

-

Procedure:

-

Dissolve 1g of crude product in 10mL THF.

-

Add 4 equivalents (w/w) of scavenger resin.

-

Stir at 40°C for 4 hours.

-

Filter through a 0.45µm PTFE pad.

-

-

Validation: The filtrate should be clear/colorless.

Workflow Visualization

Figure 2: Integrated purification workflow exploiting pKa differences and affinity scavenging.

Frequently Asked Questions (FAQs)

Q: Can I use simple column chromatography to separate the morpholine? A: It is difficult. Morpholine streaks on silica due to its basicity. If you must use a column, add 1% Triethylamine to your eluent (Hexane/EtOAc) to pretreat the silica, preventing the morpholine from dragging the product.

Q: Why is my product turning yellow upon storage?

A:

Q: I am using the 2-Chloro-5-methyl-aniline and bis(2-chloroethyl)ether route instead of Buchwald. My yield is low. A: This "sandwiched" alkylation is sterically hindered by the ortho-chloro group. You must use high temperatures (>120°C) and a strong base (Na₂CO₃). However, this increases the risk of polymerization. The Buchwald route is significantly superior for this specific sterically crowded aniline.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). Evolution of Palladium-Catalyzed C-N Bond Formation. Wiley Online Library. Link

-

Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Catalysts. Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed pKa discussions of aniline derivatives). Link

-

SiliCycle Application Notes. Metal Scavenging from Pharmaceutical Intermediates. Link

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Why is the conjugate acid of morpholine more acidic than the conj... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

Validation & Comparative

A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of 4-(2-Chloro-5-methylphenyl)morpholine and Its Analogs

Abstract

Substituted phenylmorpholine scaffolds are recognized for their significant potential in central nervous system (CNS) drug discovery, largely due to a favorable balance of physicochemical properties that enhance blood-brain barrier permeability.[1][2][3] Many compounds in this class function as modulators of monoamine neurotransmitters.[4][5][6] This guide explores the hypothesized biological activity of a novel compound, 4-(2-Chloro-5-methylphenyl)morpholine, positing its role as an inhibitor of Monoamine Oxidase (MAO) enzymes. We present a comparative analysis based on established structure-activity relationships (SAR) within this chemical class and provide a detailed experimental protocol for validating this hypothesis using a highly sensitive, luminescence-based assay. This document is intended for researchers in neuropharmacology and medicinal chemistry engaged in the discovery of novel therapeutics for depressive and neurodegenerative disorders.

Introduction: The Phenylmorpholine Scaffold in CNS Drug Discovery